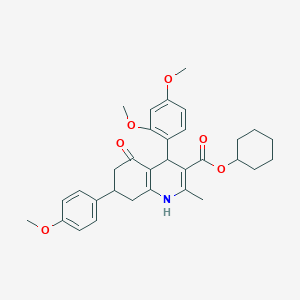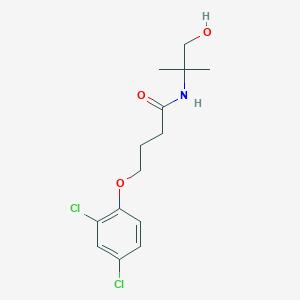
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a dichlorophenoxy group and a hydroxy-methylpropan-2-yl group attached to a butanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form an intermediate, which is then reacted with 1-hydroxy-2-methylpropan-2-amine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
化学反応の分析
Types of Reactions
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(2,4-dichlorophenoxy)-N-(1-oxo-2-methylpropan-2-yl)butanamide.
Reduction: Formation of 4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamine.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The compound’s dichlorophenoxy group is believed to play a crucial role in binding to target sites, while the hydroxy-methylpropan-2-yl group enhances its solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 4-(2,4-dichlorophenoxy)butanoic acid
- 4-(2,4-dichlorophenoxy)-N-methylbutanamide
- 4-(2,4-dichlorophenoxy)-N-(2-hydroxyethyl)butanamide
Uniqueness
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its hydroxy-methylpropan-2-yl group distinguishes it from other similar compounds, providing enhanced solubility and potential for diverse applications.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3/c1-14(2,9-18)17-13(19)4-3-7-20-12-6-5-10(15)8-11(12)16/h5-6,8,18H,3-4,7,9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKPSUQSFWCQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
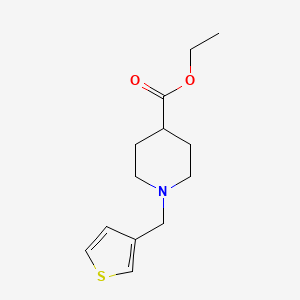
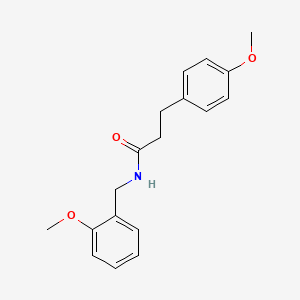

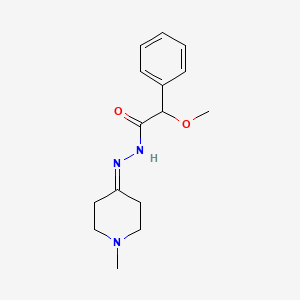
![ethyl 1-[(2-oxo-1-piperidinyl)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5094604.png)

![6-[ethyl(methyl)amino]-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5094613.png)
![1,4-dichloro-2-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B5094617.png)
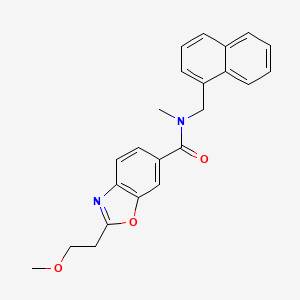
![(5E)-1-(3-chloro-4-methylphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5094624.png)
![1-(cyclobutylmethyl)-4-[2-(1H-pyrazol-1-yl)benzoyl]piperazine trifluoroacetate](/img/structure/B5094642.png)
![ethyl 2-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5094645.png)
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-ethylacetamide](/img/structure/B5094650.png)
